![molecular formula C22H28FN3O4 B2773292 Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate CAS No. 897734-69-9](/img/structure/B2773292.png)
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate
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Overview
Description
This compound is part of a series of novel triazole-pyrimidine-based compounds that have been designed, synthesized, and characterized . It has been studied for its neuroprotective and anti-neuroinflammatory activity on human microglia and neuronal cell models .
Synthesis Analysis
The synthesis of this compound involves a series of reactions, which have been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The exact synthesis process for this specific compound is not detailed in the available resources.Scientific Research Applications
- Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate has been investigated for its potential antitumor activity. Researchers explore its effects on cancer cells, aiming to develop novel therapies or enhance existing treatments .
- The compound contains an indole moiety, which is a significant heterocyclic system found in natural products and drugs. Indoles play essential roles in cell biology and exhibit various biological properties. Researchers explore novel synthetic methods for constructing indoles, including those present in selected alkaloids .
- Indole derivatives have shown promise as anti-HIV agents. Researchers have synthesized related compounds and performed molecular docking studies to assess their efficacy against HIV-1 .
- Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate serves as a precursor for analogs of Lucanthone. Lucanthone exhibits antitumor properties and has been explored for its potential therapeutic applications .
Antitumor Properties
Indole Derivatives Synthesis
Anti-HIV Potential
Lucanthone Analog Synthesis
Mechanism of Action
properties
IUPAC Name |
ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(3-fluorophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4/c1-4-26-15(3)13-18(27)19(21(26)28)20(16-7-6-8-17(23)14-16)24-9-11-25(12-10-24)22(29)30-5-2/h6-8,13-14,20,27H,4-5,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZJHROVOZHOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)C(=O)OCC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate |
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